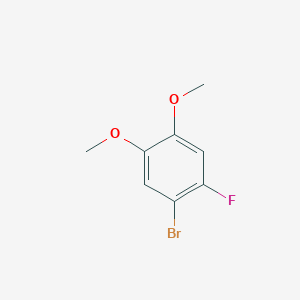

1-Bromo-2-fluoro-4,5-dimethoxybenzene

Description

Significance of Orthogonally Functionalized Aryl Halides in Complex Molecule Construction

Orthogonally functionalized aryl halides, which possess two or more different halogen atoms, are exceptionally valuable in the synthesis of complex molecules. The significance of these substrates lies in the differential reactivity of the carbon-halogen bonds, which allows for selective, stepwise chemical transformations. For instance, the carbon-bromine (C-Br) bond is typically more reactive than the carbon-fluorine (C-F) bond in common transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. nih.govacs.org

This reactivity difference enables chemists to perform sequential couplings. A reaction can first be carried out selectively at the more reactive C-Br bond, leaving the C-F bond intact for a subsequent, different transformation under more forcing conditions. This chemoselective approach is a cornerstone of modern synthetic strategy, as it allows for the controlled and predictable construction of highly substituted biaryl compounds and other complex scaffolds that are prevalent in pharmaceuticals, agrochemicals, and functional materials. dicp.ac.cn The ability to tolerate various functional groups makes these cross-coupling processes, including Suzuki and Buchwald-Hartwig couplings, particularly robust and versatile. nih.govacs.org This orthogonality is crucial for synthetic efficiency, minimizing the need for protecting groups and reducing the number of steps required to reach a target molecule.

Regiochemical Considerations and Electronic Influences of Methoxy (B1213986) and Halogen Substituents on Aromatic Rings

The reactivity and regioselectivity of an aromatic ring are profoundly influenced by its substituents. libretexts.orglibretexts.org This is governed by a combination of inductive and resonance effects.

Inductive Effects : This effect is related to the electronegativity of the atoms bonded to the ring and is transmitted through sigma (σ) bonds. libretexts.orgmsu.edu Most elements other than carbon and metals are more electronegative than hydrogen, causing them to withdraw electron density from the ring, which is a deactivating effect. libretexts.org

Resonance Effects : This effect involves the delocalization of non-bonding electron pairs (lone pairs) or pi (π) electrons into or out of the aromatic ring. libretexts.orgmsu.edu

In the case of 1-Bromo-2-fluoro-4,5-dimethoxybenzene, the substituents have competing influences:

Methoxy Groups (-OCH₃) : The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring, creating a powerful electron-donating resonance effect (+R). libretexts.orgmsu.edu The resonance effect is dominant, making methoxy groups strong activating substituents that direct incoming electrophiles to the ortho and para positions. msu.edulumenlearning.com

Halogen Substituents (-F, -Br) : Halogens are also highly electronegative and strongly withdraw electron density via the inductive effect (-I), deactivating the ring towards electrophilic substitution. msu.edulumenlearning.com Concurrently, they possess lone pairs that can be donated to the ring through resonance (+R). libretexts.org Although this resonance effect directs incoming electrophiles to the ortho and para positions, the strong inductive effect makes halogens net deactivating groups. lumenlearning.com

The interplay of these effects in this compound results in a nuanced reactivity profile. The two powerful activating methoxy groups at positions 4 and 5 significantly increase the electron density of the ring, counteracting the deactivating effects of the halogens. The regiochemical outcome of reactions on this ring is determined by the combined directing effects of all four substituents, making it a predictable and versatile synthetic intermediate.

Scope of Academic Inquiry into this compound and its Structural Analogues in Contemporary Organic Chemistry

The unique substitution pattern of this compound makes it a valuable intermediate in contemporary organic chemistry. Academic and industrial research leverages this compound and its structural analogues as versatile building blocks for synthesizing a range of target molecules. Its utility stems from the presence of multiple, differentially reactive sites that can be addressed in a controlled manner.

For example, structural analogues such as 1-bromo-2,5-dimethoxybenzene (B144562) and 1-bromo-4-chloro-2,5-dimethoxybenzene (B15373762) serve as precursors in the synthesis of complex molecules, including metabolites of polychlorinated biphenyls (PCBs) for toxicological studies. nih.gov The dimethoxybenzene core is a common feature in many biologically active compounds and materials. bohrium.comresearchgate.net Research has shown that modifying the 1,4-dimethoxybenzene (B90301) core with halogen substituents can tune the molecule's electronic properties, such as its redox potential and stability, which is relevant for applications like redox flow batteries. researchgate.net The introduction of fluorine, in particular, can enhance the stability of charged redoxmers. researchgate.net

The ability to use compounds like this compound in selective cross-coupling reactions allows for the construction of novel derivatives for drug discovery and materials science. For instance, related bromo-fluoroanilines are used to synthesize important intermediates for biologically active compounds. researchgate.net The academic inquiry focuses on exploiting the regiochemical and reactivity patterns of these polysubstituted aromatic systems to access novel chemical space efficiently.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGGNHIRTLQXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Fluoro 4,5 Dimethoxybenzene

Detailed Studies of Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into valuable organometallic reagents. wikipedia.org In the context of 1-bromo-2-fluoro-4,5-dimethoxybenzene, this process typically involves the reaction of the C-Br bond with an organolithium reagent, such as n-butyllithium. The exchange rate for bromoarenes is generally rapid, falling between that of the faster iodoarenes and the slower chloroarenes. wikipedia.org

Two primary mechanisms have been proposed for the lithium-halogen exchange reaction. wikipedia.org The first involves a nucleophilic pathway proceeding through a reversible "ate-complex" intermediate. In this model, the carbanionic portion of the organolithium reagent attacks the halogen atom on the aromatic ring. wikipedia.org A second proposed mechanism involves a single electron transfer (SET) pathway, which leads to the generation of radical intermediates. wikipedia.org The specific operative mechanism can be influenced by factors such as the solvent, temperature, and the structure of the organolithium reagent aggregates. While aryl fluorides are generally unreactive towards this exchange, the C-Br bond in this compound is the expected site of reaction. wikipedia.orgprinceton.edu

| Mechanistic Feature | Ate-Complex Mechanism | Single Electron Transfer (SET) Mechanism |

|---|---|---|

| Initial Step | Nucleophilic attack of carbanion on the halogen atom | Transfer of a single electron from the organolithium species to the aryl halide |

| Key Intermediate | Reversible "ate-complex" | Radical anion of the aryl halide and a radical cation of the organolithium species |

| Evidence | Kinetic studies and isolation of ate-complex analogues | Detection of radical species by EPR spectroscopy in certain systems |

| Reference | wikipedia.org | wikipedia.org |

Unraveling Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings. The mechanism of these reactions can vary, existing on a continuum between stepwise and concerted pathways, largely dictated by the stability of a potential anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov

The classical SNAr mechanism is a two-step, addition-elimination process. researchgate.net In this pathway, the nucleophile attacks the electron-deficient aromatic ring to form a discrete, resonance-stabilized carbanionic intermediate (a Meisenheimer complex). This intermediate then expels the leaving group in a second step to restore aromaticity. A reaction following this stepwise mechanism exhibits an energy profile with a distinct minimum corresponding to the stable Meisenheimer complex. researchgate.net

Conversely, a concerted (cSNAr) mechanism involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. researchgate.net In this scenario, the Meisenheimer-like structure is not a stable intermediate but rather represents the transition state of the reaction. researchgate.net The energy profile for a concerted reaction shows a single energy maximum. Reactions may also be borderline, where the intermediate is extremely short-lived, and the energy profile shows a very shallow well. nih.gov The stability of the Meisenheimer complex is a critical factor; strong electron-withdrawing groups on the aromatic ring are necessary to sufficiently stabilize this intermediate for a stepwise mechanism to be favored. researchgate.netresearchgate.net Given the presence of electron-donating methoxy (B1213986) groups in this compound, its SNAr reactions may lean towards a concerted or borderline profile.

| Characteristic | Stepwise SNAr | Concerted SNAr |

|---|---|---|

| Number of Steps | Two (Addition and Elimination) | One |

| Key Species | Stable Meisenheimer Intermediate | Single Transition State |

| Energy Profile Feature | Two transition states with a distinct energy minimum for the intermediate | A single energy maximum |

| Substrate Requirement | Typically requires strong electron-withdrawing groups to stabilize the intermediate | Activating groups are not as strictly required |

| Reference | researchgate.netresearchgate.net | researchgate.net |

In a stepwise SNAr pathway involving this compound, the intermediate species would be a Meisenheimer complex. This complex is a cyclohexadienyl anion where the negative charge is delocalized across the ring system. The structure would feature the incoming nucleophile and the leaving group (either bromide or fluoride) bonded to the same sp3-hybridized carbon atom. The stability of this intermediate is crucial; while the fluorine atom helps to inductively stabilize the negative charge, the electron-donating methoxy groups may have a destabilizing effect through resonance.

For a concerted reaction, the key structure is the transition state. researchgate.net This structure would resemble a Meisenheimer complex, but it exists at an energy maximum rather than in a potential energy well. researchgate.net In this single step, the nucleophile approaches the carbon bearing the leaving group, and the C-halogen bond elongates simultaneously. Computational studies on related systems have been instrumental in mapping these potential energy surfaces and differentiating between the shallow energy wells of borderline mechanisms and the distinct saddles of truly concerted transition states. researchgate.netresearchgate.net

Radical Generation and Reactivity Studies

Beyond ionic pathways, the carbon-halogen bonds of this compound provide an entry point for radical chemistry, particularly through photolytic methods facilitated by non-covalent interactions.

The generation of carbon-centered radicals from aryl halides can be achieved through photochemical methods. One emerging strategy involves the formation of charge-transfer complexes (CTCs) between a halogenated precursor and a Lewis base. acs.org These complexes can absorb visible light, leading to an excited state that fragments to produce a carbon radical. A halogen-bonding interaction between a Lewis base (the halogen-bond acceptor) and the C-Br bond (the halogen-bond donor) can facilitate the formation of such a photoactive CTC. acs.org Upon irradiation, an electron is transferred from the donor to the acceptor, leading to the reductive cleavage of the C-Br bond and the formation of the corresponding 2-fluoro-4,5-dimethoxyphenyl radical.

A halogen bond is a non-covalent interaction that can be described as a partial charge transfer from the nonbonding orbital of a Lewis base to the σ* antibonding orbital of the C-X bond (where X is a halogen). acs.org This interaction effectively weakens the C-X bond, lowering the energy required for its cleavage. In the context of this compound, the bromine atom can act as a halogen-bond donor. Studies on the closely related 1,2-dibromo-4,5-dimethoxybenzene (B1585919) have shown the presence of C-Br···Br-C halogen-bonding interactions in its crystal structure, confirming the ability of bromine in this electronic environment to participate in such interactions. conicet.gov.ar By forming a halogen bond with a suitable Lewis base, a pathway for reductive cleavage is established. Mechanistic studies suggest that this process can be part of a dual catalytic cycle where, for instance, an iodide salt might first displace the bromide to generate a C-I bond, which is a stronger halogen-bond donor, thereby facilitating the formation of a visible-light-absorbing CTC and subsequent radical generation. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Structure

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles:Without crystallographic data, a definitive analysis of the solid-state molecular geometry, including specific bond lengths, bond angles, and dihedral angles, cannot be performed.

Further research, including the synthesis and subsequent analytical characterization of 1-Bromo-2-fluoro-4,5-dimethoxybenzene, would be required to generate the data necessary to populate these sections.

Examination of Planarity and Conformation of Aromatic Rings

The structural integrity of substituted benzene (B151609) derivatives is fundamentally linked to the planarity of the aromatic ring and the spatial orientation of its substituents. For this compound, a comprehensive understanding of its three-dimensional structure is achieved through the examination of its molecular geometry. While direct crystallographic data for this specific compound is not extensively detailed in the available literature, valuable insights can be drawn from the analysis of closely related halogenated dimethoxybenzene structures.

Research on analogous compounds, such as 1-bromo-4-chloro-2,5-dimethoxybenzene (B15373762), provides a reliable model for the expected conformation. nih.gov In such molecules, the core benzene ring is expected to be planar, a characteristic feature of aromatic systems. The substituents—bromine, fluorine, and the two methoxy (B1213986) groups—are positioned on this ring.

Crystallographic studies on similar molecules reveal that the halogen atoms and the oxygen atoms of the methoxy groups lie essentially within the plane of the benzene ring. nih.gov However, the methyl groups of the methoxy substituents typically exhibit some degree of torsion. The planarity of the methoxy groups relative to the benzene ring is described by the dihedral angle. For instance, in 1-bromo-4-chloro-2,5-dimethoxybenzene, the dihedral angle between the plane of the benzene ring and the methoxy group is a mere 8.8(4)°. nih.gov This indicates that the methoxy groups are nearly coplanar with the aromatic ring. This near-planarity is a common feature in methoxybenzenes that have no more than one ortho substituent. nih.gov

Similarly, studies on other related compounds like 1,5-Dibromo-2,4-dimethoxybenzene and 1,4-Dibromo-2,5-dibutoxybenzene confirm that the non-hydrogen atoms of the molecule are essentially coplanar. researchgate.netresearchgate.net For example, in 1,5-dibromo-2,4-dimethoxybenzene, the root-mean-square (r.m.s) deviation of all fitted non-hydrogen atoms from the mean plane is only 0.0330 Å, indicating a high degree of planarity. researchgate.net In the case of 1,4-dibromo-2,5-dibutoxybenzene, the molecule is also found to be essentially planar, with the butoxy group adopting a fully extended all-trans conformation. researchgate.net

These findings from structurally analogous compounds strongly suggest that this compound will also adopt a predominantly planar conformation. The aromatic benzene ring will form a flat plane, with the bromine, fluorine, and the two methoxy groups deviating only slightly from this plane. The rotational orientation of the methoxy groups represents the most significant conformational variable.

Table of Conformational Data for Structurally Related Compounds:

| Compound | Key Structural Feature | Finding | Reference |

| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Methoxy Group Conformation | Dihedral angle of 8.8(4)° with the benzene ring | nih.gov |

| 1,5-Dibromo-2,4-dimethoxybenzene | Overall Molecular Planarity | All non-H atoms are essentially in a common plane (r.m.s. deviation = 0.0330 Å) | researchgate.net |

| 1,4-Dibromo-2,5-dibutoxybenzene | Overall Molecular Planarity | Molecule is essentially planar | researchgate.net |

The planarity of the molecule can influence its crystal packing and intermolecular interactions. In the solid state, molecules of similar halogenated dimethoxybenzenes are often connected via weak intermolecular forces, such as C—H⋯O hydrogen bonds or C—Br⋯O halogen bonds, which can organize the molecules into chains or two-dimensional networks. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Insights into 1 Bromo 2 Fluoro 4,5 Dimethoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules such as substituted dimethoxybenzenes. DFT calculations allow for a detailed exploration of the molecule's potential energy surface and electronic landscape.

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For 1-Bromo-2-fluoro-4,5-dimethoxybenzene, the primary degrees of freedom are the orientations of the two methoxy (B1213986) groups relative to the benzene (B151609) ring.

The benzene ring itself is essentially planar, but the methoxy groups can rotate around the C(ring)-O bonds. The interplay between steric hindrance involving the bulky bromine and fluorine atoms and the methoxy groups, as well as electronic effects like hyperconjugation, will dictate the preferred conformations. In related dimethoxybenzene derivatives, it has been shown that conformations where the methoxy groups are nearly coplanar with the benzene ring are often energetically favored. However, steric crowding can force one or both methoxy groups out of the plane.

For this compound, several stable conformers can be postulated, differing in the relative orientations of the C-O-C bonds of the methoxy groups. A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. The global minimum would correspond to the most stable conformer, while other local minima would represent less stable, but potentially accessible, conformers. The energy differences between these conformers are typically small, on the order of a few kcal/mol.

Table 1: Hypothetical Conformational Energy Data for this compound

| Conformer | Dihedral Angle (C4-C5-O-CH3) | Dihedral Angle (C3-C4-O-CH3) | Relative Energy (kcal/mol) |

| A | ~0° | ~0° | 0.00 (Global Minimum) |

| B | ~0° | ~180° | 1.5 |

| C | ~180° | ~0° | 1.8 |

| D | ~180° | ~180° | 3.0 |

| Note: This table is illustrative and based on general principles of substituted anisoles. Actual values would require specific DFT calculations. |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the electron-donating methoxy groups will raise the energy of the HOMO, while the electronegative bromine and fluorine atoms will lower the energy of both the HOMO and LUMO. DFT calculations on similar bromo-dimethoxybenzene derivatives have shown that the HOMO is typically a π-orbital delocalized over the benzene ring and the methoxy oxygen atoms, while the LUMO is a π*-orbital. nih.gov

Table 2: Calculated Electronic Properties of a Related Dimethoxybenzene Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Data is based on a representative dimethoxybenzene derivative and should be considered illustrative for this compound. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to attack by electrophiles. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

In this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the methoxy groups and the fluorine atom due to their high electronegativity. The bromine atom, while electronegative, can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. The hydrogen atoms of the methyl groups and the aromatic ring would show regions of positive potential.

The MEP map can thus predict that electrophilic substitution reactions would likely occur at the carbon atoms of the benzene ring that are not directly bonded to the substituents, and that nucleophiles might interact with the hydrogen atoms or the sigma-hole of the bromine atom. nih.gov

Reaction Energetics and Kinetic Stability Studies

Computational chemistry can also be used to study the feasibility and rates of chemical reactions involving this compound.

By calculating the change in Gibbs free energy (ΔG) for a proposed reaction, it is possible to determine its thermodynamic feasibility. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under the given conditions.

Deprotonation: The acidity of the aromatic protons can be assessed by calculating the energetics of their removal by a base. The electron-withdrawing effects of the halogen substituents would likely increase the acidity of the ring protons compared to unsubstituted dimethoxybenzene.

Dimerization: The potential for two molecules to react with each other can be investigated. This is generally less likely for stable aromatic compounds under normal conditions.

Hydrolysis: The reaction with water, potentially leading to the substitution of the bromine or fluorine atom, can be modeled. Aromatic halides are generally resistant to hydrolysis, so a significant positive ΔG would be expected.

Demethylation: The cleavage of the methyl-oxygen bond in the methoxy groups is a common reaction for aryl ethers. The thermodynamic feasibility of this process, often requiring strong acids or bases, can be computationally evaluated.

While thermodynamics indicates whether a reaction is favorable, kinetics determines how fast it will proceed. The rate of a reaction is related to its activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. Computationally, this involves locating the transition state structure, which is the highest energy point along the reaction pathway.

The calculation of transition state structures and their corresponding energies allows for the determination of activation barriers. A high activation barrier corresponds to a slow reaction, indicating kinetic stability. For reactions like nucleophilic aromatic substitution or demethylation of this compound, locating the transition state structures would provide crucial insights into the reaction mechanisms and rates. These calculations are computationally intensive but provide a deep understanding of the molecule's reactivity.

Synthetic Utility and Applications in Complex Molecule Construction

Precursor in the Synthesis of Diverse Functionalized Aromatic Scaffolds

The distinct electronic properties and reactivity of the functional groups in 1-bromo-2-fluoro-4,5-dimethoxybenzene make it an ideal precursor for a variety of functionalized aromatic compounds. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing halogens influences the regioselectivity of subsequent reactions, enabling the synthesis of highly substituted benzene (B151609) derivatives.

The presence of both bromine and fluorine atoms allows for the stepwise and selective introduction of various substituents, leading to the formation of polyhalogenated aromatic systems. The carbon-bromine bond is typically more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the bromine-bearing position. For instance, Suzuki-Miyaura or Sonogashira couplings can be performed at the C-Br bond while leaving the C-F bond intact for subsequent transformations. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org

Furthermore, the fluoro group can be displaced by strong nucleophiles, such as alkoxides, to introduce additional methoxy or other alkoxy groups, thereby providing access to polymethoxylated aromatic systems. This nucleophilic aromatic substitution (SNAr) is facilitated by the presence of the electron-withdrawing bromo group and the activating effect of the ortho- and para-directing methoxy groups.

Table 1: Potential Cross-Coupling Reactions of this compound This table presents hypothetical reactions based on established methodologies.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Fluoro-4,5-dimethoxy-biphenyl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 1-(Alkynyl)-2-fluoro-4,5-dimethoxybenzene |

The differential reactivity of the C-Br and C-F bonds is the cornerstone of orthogonal functionalization strategies using this compound. Orthogonal functionalization refers to the selective modification of one functional group in the presence of others, which can be achieved by choosing appropriate reaction conditions and catalysts.

For example, a palladium-catalyzed Sonogashira coupling could be performed selectively at the C-Br position. wikipedia.orglibretexts.org The resulting alkynyl-substituted fluoroarene could then undergo a subsequent reaction, such as a nucleophilic aromatic substitution at the C-F position or another cross-coupling reaction under more forcing conditions. This stepwise approach allows for the controlled and predictable assembly of complex, unsymmetrically substituted aromatic molecules.

Formation of Polycyclic Aromatic Compounds and Heterocycles

The functional groups of this compound can be elaborated to facilitate the construction of fused ring systems, leading to the formation of polycyclic aromatic compounds and heterocycles. These structures are of significant interest due to their prevalence in natural products, pharmaceuticals, and materials science.

While direct synthetic routes from this compound to naphthol and anthracenol derivatives are not extensively documented, its structure provides a foundation for such transformations. For instance, the bromo group can be converted to a vinyl or an acyl group via Heck or Stille coupling, respectively. The resulting substituted benzene could then serve as a precursor for annulation reactions to build the additional aromatic rings required for naphthol or anthracenol skeletons. beilstein-journals.orgnih.govbeilstein-journals.orgjksus.org

One plausible strategy involves a palladium-catalyzed reaction to introduce a side chain that can undergo intramolecular cyclization. For example, coupling with a suitable boronic acid derivative in a Suzuki reaction could introduce a substituent that, upon further modification, facilitates an intramolecular Friedel-Crafts-type reaction to form the fused ring system.

This compound is a suitable precursor for the synthesis of 2,3-disubstituted benzo[b]furans, an important class of heterocycles with diverse biological activities. bohrium.commdpi.comnih.govorganic-chemistry.orgresearchgate.net A common and effective method for benzofuran (B130515) synthesis is the palladium-catalyzed coupling of an o-halophenol or its ether derivative with a terminal alkyne, followed by intramolecular cyclization.

In a potential synthetic pathway, the fluorine atom of this compound, being ortho to a methoxy group, can be cleaved under certain conditions to generate an in situ phenol. Alternatively, the compound can be used in a tandem Sonogashira coupling and cyclization reaction. The C-Br bond would first react with a terminal alkyne in the presence of a palladium catalyst. The resulting intermediate, an o-alkynylfluoroarene, could then undergo an intramolecular nucleophilic attack from one of the adjacent methoxy groups (or a hydroxyl group if one of the methyl ethers is cleaved) to form the furan (B31954) ring.

Table 2: Proposed Synthesis of a 2,3-Disubstituted Benzo[b]furan Derivative This table outlines a hypothetical reaction sequence.

| Step | Reaction Type | Reagents and Conditions (Example) | Intermediate/Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(Alkynyl)-2-fluoro-4,5-dimethoxybenzene |

Role in the Preparation of Advanced Organic Materials

The structural motifs accessible from this compound, such as highly substituted arenes, polycyclic aromatic hydrocarbons, and heterocycles, are key components in the design of advanced organic materials. While specific applications of this particular compound are not widely reported, its derivatives have potential uses in fields such as organic electronics.

For example, extended π-conjugated systems derived from this building block, such as substituted benzofurans, naphthalenes, and anthracenes, could exhibit interesting photophysical properties. beilstein-journals.orgnih.govjksus.org These properties are desirable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to precisely tune the electronic properties of the final molecule through the selective functionalization of this compound makes it a potentially valuable tool for materials scientists.

Intermediates for Molecular Switches and Transistors

Scientific literature available through public searches does not currently contain specific research detailing the application of this compound as an intermediate for molecular switches and transistors. While structurally related compounds, such as 1,4-dibromo-2,5-dimethoxybenzene, have been identified as important precursors in the synthesis of molecules designed for these applications, no direct evidence from the conducted research confirms a similar role for this compound.

Components in Memory Device Manufacturing

There is no information available in the searched scientific literature to confirm the use of this compound as a component in the manufacturing of memory devices. The role of its structural analogs in related fields suggests potential, but specific studies or patents documenting its use in this context are not present in the public domain based on the performed searches.

Scaffold for Dendrimer Synthesis and Highly Branched Architectures

Dendrimers are precisely structured, highly branched macromolecules that are synthesized in a stepwise manner from a central core. mdpi.comwikipedia.org These molecules, including well-known families like Poly(amidoamine) (PAMAM) and Poly(propylene imine) (PPI) dendrimers, are used as scaffolds in various applications, from drug delivery to materials science. mdpi.comscispace.com However, a review of the available literature does not indicate that this compound has been utilized as a core or branching unit in the synthesis of dendrimers or other hyperbranched architectures. The synthesis of these structures typically involves monomers with specific reactive groups that facilitate controlled, generational growth, and the use of this particular compound as a foundational scaffold is not documented in the searched sources.

Precursors for Specialized Halogenated Derivatives

The structure of this compound makes it a suitable precursor for the synthesis of more complex, specialized halogenated derivatives. Halogenated organic compounds are valuable as intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials due to the unique chemical properties imparted by halogen atoms. scbt.com

The bromine atom on the aromatic ring is a particularly useful functional group for further chemical transformations. It can readily participate in a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. Examples of such reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create an aryl-alkyne bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Through these synthetic routes, the bromo-substituent can be replaced with a wide array of other functional groups, effectively using the this compound molecule as a template to build more elaborate structures. This positions the compound as a valuable starting material for creating novel, multi-substituted aromatic compounds that may have applications in diverse areas of chemical research and development.

Future Research Directions and Unexplored Avenues

Development of Novel and Atom-Economical Synthetic Methodologies

The principles of green chemistry, particularly the concept of atom economy, are central to modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. researchgate.netrsc.org Traditional syntheses of halogenated aromatic compounds often rely on methods with poor atom economy, such as electrophilic aromatic substitution using stoichiometric amounts of halogenating agents and Lewis acid catalysts, which generate significant byproducts.

Future research must focus on developing novel synthetic routes to 1-Bromo-2-fluoro-4,5-dimethoxybenzene that are both efficient and environmentally benign. An important first step in making organic reactions more sustainable is the development of processes that are simple additions, with other required substances being only catalytic. researchgate.net This involves a shift from stoichiometric reagents to catalytic systems. For instance, research into transition-metal-catalyzed C-H activation and functionalization could provide a direct and highly atom-economical method for introducing the bromo and fluoro substituents onto the 4,5-dimethoxybenzene scaffold, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Approach | Description | Atom Economy | Key Research Direction |

|---|---|---|---|

| Traditional Halogenation | Uses stoichiometric reagents like Br₂ or NBS with a Lewis or Brønsted acid catalyst. | Low to Moderate | Largely optimized; limited room for improvement in atom economy. |

| Catalytic C-H Halogenation | Direct functionalization of a C-H bond using a catalytic amount of a transition metal or organocatalyst. | High | Development of selective and robust catalysts for the 1,2,4,5-substituted benzene (B151609) core. |

| Flow Chemistry Synthesis | Continuous production in microreactors, allowing for precise control over reaction parameters. | Potentially High | Integration of catalytic methods into flow systems for safe, scalable, and efficient production. |

Exploration of Bio-Inspired or Biomimetic Chemical Transformations

Nature utilizes highly efficient and selective enzymes to catalyze complex chemical transformations under mild conditions. techniques-ingenieur.fr A bio-inspired or biomimetic approach to synthesis seeks to emulate these natural processes in the laboratory. techniques-ingenieur.frnyu.edu This strategy is particularly promising for creating functionalized aromatic compounds, as many natural products feature complex substitution patterns achieved through enzymatic pathways.

Future research could investigate the use of halogenase enzymes for the regioselective bromination or fluorination of dimethoxybenzene precursors. While challenging, the development of engineered enzymes or small-molecule catalysts that mimic the active site of halogenases could provide unparalleled selectivity, circumventing the mixture of isomers often produced in classical synthetic methods. Furthermore, employing eco-friendly solvents like water, inspired by biological systems, could significantly reduce the environmental impact of synthesis. rsc.org The study of peptide-derived catalysts that can perform enantioselective reactions in water highlights the potential of this approach. rsc.org Applying such biomimetic catalytic systems to the synthesis and transformation of this compound represents a significant and innovative research direction. semanticscholar.org

Advanced Mechanistic Elucidation Utilizing Time-Resolved Spectroscopic Techniques

A deep understanding of reaction mechanisms is critical for optimizing reaction conditions, improving yields, and designing new chemical transformations. Many reactions involving aromatic compounds proceed through short-lived, highly reactive intermediates such as radicals, carbocations, or excited states, which are difficult to detect using conventional spectroscopic methods. researchgate.net

Time-resolved spectroscopy offers a powerful lens through which to observe these fleeting species on timescales ranging from femtoseconds to microseconds. researchgate.netwikipedia.orgnumberanalytics.com Future investigations should employ techniques like transient absorption, time-resolved infrared (TRIR), and time-resolved resonance Raman spectroscopy to study the mechanisms of reactions involving this compound. researchgate.netunipr.it For example, in a palladium-catalyzed cross-coupling reaction, these techniques could be used to directly observe the oxidative addition, transmetalation, and reductive elimination steps, providing crucial insights into the catalytic cycle. This detailed mechanistic knowledge would enable the rational design of more efficient catalysts and reaction protocols.

| Technique | Timescale | Information Obtained | Potential Application |

|---|---|---|---|

| Transient Absorption Spectroscopy | Femtoseconds to Milliseconds | Electronic structure of excited states and radical ions. | Studying photochemical reactions or single-electron transfer steps. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds to Milliseconds | Vibrational structure of intermediates, providing molecular structure information. unipr.it | Identifying transient metal-carbonyl or other functional group intermediates in catalytic cycles. |

| Time-Resolved Resonance Raman (TRRR) Spectroscopy | Nanoseconds to Microseconds | Vibrational structure of specific chromophoric intermediates. researchgate.net | Elucidating the structure of colored intermediates in a reaction pathway. |

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Prediction

The complexity of organic synthesis has led to the development of computational tools to aid in the discovery of new reaction pathways and the prediction of reaction outcomes. rsc.org Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by learning from vast datasets of known chemical reactions to propose novel solutions. nih.govengineering.org.cn

Investigation of Supramolecular Assembly and Self-Assembling Systems Derived from Dimethoxybenzene Analogues

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. researchgate.net Self-assembly is the spontaneous organization of individual components into these ordered structures. researchgate.net The unique electronic and steric properties of this compound make it an attractive building block, or synthon, for the construction of novel supramolecular systems.

Future research should focus on the design and synthesis of derivatives of this compound that can participate in programmed self-assembly. The electron-rich dimethoxybenzene core is well-suited for π-π stacking interactions, while the bromine and fluorine atoms can act as halogen bond donors. nih.gov By strategically adding other functional groups (e.g., hydrogen bond donors/acceptors), it should be possible to create molecules that self-assemble in solution or on surfaces to form well-defined nanostructures like fibers, vesicles, or gels. nih.govrsc.org These self-assembled materials, derived from dimethoxybenzene analogues, could exhibit emergent properties and find applications in areas such as organic electronics, sensing, or drug delivery. mdpi.commdpi.com

Q & A

Q. What are optimized synthetic routes for 1-bromo-2-fluoro-4,5-dimethoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. For EAS, bromination of 2-fluoro-4,5-dimethoxybenzene using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ at 0–25°C achieves moderate yields (40–60%). Lower temperatures reduce polybromination, while excess Br₂ increases byproduct formation . For directed metalation, using n-BuLi to deprotonate the fluorinated position followed by quenching with Br₂ or BrCN improves regioselectivity . Purification via column chromatography (hexane/EtOAc) or recrystallization (methanol/water) is critical to isolate the product (>95% purity) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR : Methoxy groups appear as singlets at δ 3.80–3.85 ppm. Aromatic protons show splitting patterns due to fluorine coupling (e.g., H-3 and H-6 exhibit coupling ≈ 2–3 Hz) .

- ¹³C NMR : Fluorine and bromine substituents cause deshielding of adjacent carbons (C-2: δ 160–165 ppm; C-1: δ 115–120 ppm) .

- IR : Strong C-F (1200–1100 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches are diagnostic .

- MS : Molecular ion [M]⁺ at m/z 248 (for C₈H₇BrFO₂) with fragmentation peaks at m/z 169 (loss of Br) and 139 (loss of OCH₃) .

Q. What purification strategies are effective for removing halogenated byproducts in the synthesis of this compound?

Methodological Answer: Byproducts like dihalogenated isomers or residual starting materials can be removed via:

- Fractional crystallization : Leveraging differences in solubility (e.g., in methanol, the target compound crystallizes preferentially over dibromo analogs) .

- High-performance liquid chromatography (HPLC) : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) to resolve peaks with retention time differences >2 min .

- Activated charcoal treatment : Adsorbs colored impurities without affecting the product yield .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence regioselectivity in further functionalization reactions?

Methodological Answer: The fluorine atom at position 2 deactivates the aromatic ring, directing electrophiles to the para position (C-5) relative to the methoxy group at C-4. For example, Suzuki-Miyaura coupling with phenylboronic acid occurs preferentially at C-5 due to enhanced electron density from the methoxy group, confirmed by NOESY NMR showing proximity between C-5 and adjacent substituents . Computational studies (DFT, B3LYP/6-31G*) indicate that fluorine’s inductive effect lowers the LUMO energy at C-5, favoring nucleophilic attack .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural analysis?

Methodological Answer: Unexpected bond lengths (e.g., C-Br longer than theoretical 1.90 Å) may arise from thermal motion or disorder. Mitigation strategies include:

- Low-temperature data collection : Reduces thermal vibration artifacts (e.g., SHELXL refinement at 100 K improves precision) .

- Twinned crystal analysis : Use PLATON to detect twinning and apply HKLF5 refinement in SHELXL .

- Hirshfeld surface analysis : Identifies weak intermolecular interactions (e.g., C-H···O) that distort bond metrics .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to map Fukui indices, identifying C-1 (Br site) as the most electrophilic center for nucleophilic substitution .

- Molecular docking : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency. The bromine’s leaving group ability (bond dissociation energy ≈ 65 kcal/mol) correlates with reaction rates .

- Solvent modeling : COSMO-RS predicts THF as optimal for solubility and stabilizing transition states in Sonogashira couplings .

Q. How does this compound interact with cytochrome P450 enzymes in pharmacological studies?

Methodological Answer: In vitro assays with human liver microsomes show competitive inhibition of CYP3A4 (IC₅₀ = 12 µM). Docking simulations (AutoDock Vina) reveal hydrogen bonding between the methoxy groups and Thr309, while bromine occupies the hydrophobic active site. Metabolite identification via LC-MS/MS confirms demethylation at C-4 as the primary pathway .

Q. What strategies address conflicting NMR data when characterizing derivatives of this compound?

Methodological Answer:

- Variable-temperature NMR : Resolves overlapping signals (e.g., -40°C slows rotation of methoxy groups, splitting singlets into distinct peaks) .

- 2D experiments (HSQC, HMBC) : Correlate - couplings to assign fluorine’s position unambiguously .

- Isotopic labeling : Synthesize -labeled methoxy groups to track coupling patterns in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.